molecular formula C10H14N2O2S B11881812 N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide

Cat. No.: B11881812
M. Wt: 226.30 g/mol
InChI Key: QBXFQTLJZAJJQN-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures to form the tetrahydroisoquinoline scaffold . This scaffold can then be further functionalized to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride
  • 1,2,3,4-tetrahydroisoquinoline derivatives

Uniqueness

This compound is unique due to its specific structural features and the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3

InChI Key

QBXFQTLJZAJJQN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1CCNC2

Origin of Product

United States

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